Squalene

Description

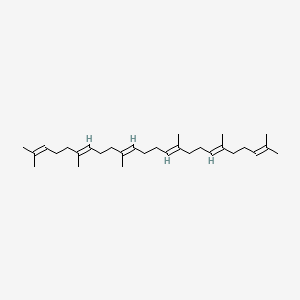

Squalene is a triterpene consisting of 2,6,10,15,19,23-hexamethyltetracosane having six double bonds at the 2-, 6-, 10-, 14-, 18- and 22-positions with (all-E)-configuration. It has a role as a human metabolite, a plant metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite.

This compound is originally obtained from shark liver oil. It is a natural 30-carbon isoprenoid compound and intermediate metabolite in the synthesis of cholesterol. It is not susceptible to lipid peroxidation and provides skin protection. It is ubiquitously distributed in human tissues where it is transported in serum generally in association with very low density lipoproteins. This compound is investigated as an adjunctive cancer therapy.

This compound has been reported in Erythrophleum fordii, Amaranthus hybridus, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A natural 30-carbon triterpene.

Properties

IUPAC Name |

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNTYWPHWGJRM-AAJYLUCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026044 | |

| Record name | (E)-Squalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3., Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS], Liquid | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Squalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

545 °F at 25 mmHg (NTP, 1992), 421.3 °C | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), 110 °C - closed cup | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water., Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid, Slightly soluble in alcohol; soluble in lipids and organic solvents | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8584 g/cu cm at 20 °C | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil; crystals from ether/methanol (-5 °C) | |

CAS No. |

111-02-4, 7683-64-9, 11051-27-7 | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Supraene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrosqualene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,6,10,14,18,22-Tetracosahexaene, 2,6,10,15,19,23-hexamethyl-, (6E,10E,14E,18E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Squalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQUALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWM220FJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Squalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-103 °F (NTP, 1992), -4.8 °C, -75 °C | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Squalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Squalene Biosynthesis Pathway in Yeast and Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene (C₃₀H₅₀), a triterpenoid hydrocarbon, is a vital precursor in the biosynthesis of all steroids in eukaryotes and hopanoids in bacteria. Its role in cellular membrane fluidity and as a key intermediate in the production of valuable compounds has made its biosynthetic pathways a subject of intense research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathways in two key model organisms: the yeast Saccharomyces cerevisiae and various bacteria. It details the enzymatic steps, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines experimental protocols for key assays, and provides visual representations of the pathways. This document is intended to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and synthetic biology.

This compound Biosynthesis in Yeast: The Mevalonate (MVA) Pathway

In Saccharomyces cerevisiae and other eukaryotes, this compound is synthesized via the mevalonate (MVA) pathway. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions primarily localized in the cytoplasm and the endoplasmic reticulum.

The key enzymes and intermediates in the yeast MVA pathway are:

-

Acetyl-CoA C-acetyltransferase (Erg10): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

HMG-CoA Synthase (Erg13): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA Reductase (Hmg1 and Hmg2): The primary rate-limiting enzyme of the pathway, it reduces HMG-CoA to mevalonate.[1] S. cerevisiae possesses two isoenzymes, Hmg1 and Hmg2.

-

Mevalonate Kinase (Erg12): Phosphorylates mevalonate to mevalonate-5-phosphate.

-

Phosphomevalonate Kinase (Erg8): Further phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate.

-

Mevalonate Pyrophosphate Decarboxylase (Erg19): Decarboxylates mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate (IPP).

-

IPP Isomerase (Idi1): Isomerizes IPP to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).

-

Farnesyl Pyrophosphate Synthetase (Erg20): Catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound farnesyl pyrophosphate (FPP).

-

This compound Synthase (Erg9): The first committed step towards sterol biosynthesis, this enzyme catalyzes the head-to-head condensation of two molecules of FPP to produce this compound.[2]

Regulation of the MVA Pathway in Yeast

The MVA pathway in yeast is tightly regulated at multiple levels to control the flux towards sterol biosynthesis. HMG-CoA reductase is a key regulatory point, with its activity being subject to feedback inhibition.[1] The expression of the ERG9 gene, encoding this compound synthase, is also regulated by various factors, including oxygen and heme levels.

Visualization of the Yeast MVA Pathway

This compound Biosynthesis in Bacteria

Bacteria employ two primary pathways for the synthesis of the isoprenoid precursors IPP and DMAPP: the Mevalonate (MVA) pathway, similar to yeast, and the Methylerythritol 4-Phosphate (MEP) pathway. The MEP pathway is more common in bacteria. Following the synthesis of IPP and DMAPP, bacteria utilize distinct enzymatic strategies to produce this compound.

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway starts from pyruvate and glyceraldehyde 3-phosphate. The key enzymes and intermediates are:

-

DXP Synthase (Dxs): Condenses pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).

-

DXP Reductoisomerase (Dxr/IspC): Reduces and rearranges DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).

-

MEP Cytidylyltransferase (IspD): Converts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

-

CDP-ME Kinase (IspE): Phosphorylates CDP-ME to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

-

MEcPP Synthase (IspF): Cyclizes CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

-

HMB-PP Synthase (IspG): Reduces and opens the ring of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP).

-

HMB-PP Reductase (IspH): Reduces HMB-PP to generate both IPP and DMAPP.

This compound Synthesis from Farnesyl Pyrophosphate (FPP)

Once FPP is synthesized from IPP and DMAPP (through the action of a farnesyl pyrophosphate synthase, often encoded by ispA), bacteria employ one of two main strategies to produce this compound:

-

This compound Synthase (SQS)-mediated synthesis: Similar to yeast, some bacteria possess a this compound synthase (encoded by the sqs or hopA/B gene) that catalyzes the direct condensation of two FPP molecules to form this compound.

-

The HpnCDE pathway: A number of bacteria, particularly those that produce hopanoids, utilize a three-enzyme pathway to convert FPP to this compound. This pathway involves the enzymes HpnC, HpnD, and HpnE.

-

HpnD: Catalyzes the formation of prethis compound diphosphate (PSPP) from two molecules of FPP.

-

HpnC: Converts PSPP to hydroxythis compound (HSQ).

-

HpnE: Reduces HSQ to this compound.

-

Visualization of the Bacterial MEP and this compound Synthesis Pathways

Quantitative Data Summary

This section summarizes key quantitative data for the this compound biosynthesis pathways in yeast and bacteria.

Table 1: Enzyme Kinetic Parameters

| Organism | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax | Reference |

| S. cerevisiae | This compound Synthase (Erg9) | Farnesyl Pyrophosphate (FPP) | 40 | 3.3 | - | [3] |

| S. cerevisiae | This compound Synthase (Erg9) | NADPH | - | - | - | |

| E. coli | MEP Synthase (IspC/Dxr) | 1-deoxy-D-xylulose-5-phosphate (DXP) | 115 ± 25 | 116 ± 8 | - | [4] |

| E. coli | MEP Synthase (IspC/Dxr) | NADPH | 0.5 ± 0.2 | - | - | |

| E. coli | DXP Synthase (Dxs) | Glyceraldehyde-3-phosphate (GAP) | 226 | - | 3.7 x 10² molecules cell⁻¹ min⁻¹ | |

| E. coli | MEP Pathway Enzymes | - | - | - | IspG: 4.8 x 10³ molecules cell⁻¹ min⁻¹Dxr: 1.8 x 10⁷ molecules cell⁻¹ min⁻¹ |

Table 2: Metabolite Concentrations

| Organism | Condition | Metabolite | Concentration | Reference |

| S. cerevisiae | Glucose batch culture | Acetyl-CoA | Accumulates during growth on glucose | |

| S. cerevisiae | Glucose batch culture | HMG-CoA | Accumulates during growth on ethanol | |

| S. cerevisiae | Galactose batch culture | HMG-CoA | > two-fold higher than in glucose batch | |

| E. coli | Wild-type | MEP pathway intermediates | DXP and MEcPP are most abundant | |

| Z. mobilis | Wild-type | Glyceraldehyde-3-phosphate (GAP) | 6-fold higher than DXP | |

| Z. mobilis | Wild-type | Pyruvate | 38-fold higher than DXP |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Determination of HMG-CoA Reductase Activity in Yeast

This protocol is adapted from commercially available colorimetric assay kits.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.

Materials:

-

Yeast cell lysate or purified HMG-CoA reductase

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

-

HMG-CoA solution

-

NADPH solution

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation: Prepare a yeast cell lysate by mechanical disruption (e.g., glass beads) or enzymatic lysis in cold HMG-CoA Reductase Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Reaction Setup: In a 96-well microplate, prepare the following reaction mixtures:

-

Sample wells: Add yeast lysate, HMG-CoA Reductase Assay Buffer, and HMG-CoA solution.

-

Blank wells: Add HMG-CoA Reductase Assay Buffer and HMG-CoA solution (no enzyme).

-

-

Initiate Reaction: Start the reaction by adding NADPH solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance vs. time curve. Subtract the rate of the blank from the rate of the sample wells. Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Protocol 2: this compound Extraction and Quantification by GC-MS from Yeast

This protocol is a generalized procedure based on established methods.

Principle: this compound is a nonpolar lipid that can be extracted from yeast cells using organic solvents after saponification to hydrolyze interfering lipids. Quantification is achieved by gas chromatography-mass spectrometry (GC-MS) using an internal standard.

Materials:

-

Yeast cell pellet

-

Methanolic KOH (e.g., 2 M KOH in methanol)

-

Hexane

-

Anhydrous sodium sulfate

-

Internal standard (e.g., squalane)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Cell Lysis and Saponification:

-

Resuspend a known amount of yeast cell pellet in methanolic KOH.

-

Incubate at 80°C for 1-2 hours to lyse the cells and saponify lipids.

-

-

Extraction:

-

Cool the mixture and add an equal volume of water.

-

Extract the non-saponifiable lipids, including this compound, by adding two volumes of hexane and vortexing vigorously.

-

Centrifuge to separate the phases and carefully collect the upper hexane layer.

-

Repeat the extraction twice more and pool the hexane fractions.

-

-

Drying and Concentration:

-

Dry the pooled hexane extract over anhydrous sodium sulfate.

-

Evaporate the hexane under a stream of nitrogen to concentrate the sample.

-

-

GC-MS Analysis:

-

Resuspend the dried extract in a known volume of hexane containing the internal standard.

-

Inject an aliquot of the sample into the GC-MS.

-

Use a temperature program that allows for the separation of this compound from other lipids.

-

Identify this compound based on its retention time and mass spectrum (characteristic ions: m/z 69, 81, 410).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a this compound standard and the internal standard.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Protocol 3: Heterologous Expression and Purification of the Bacterial HpnCDE Enzyme Complex

This protocol provides a general workflow for the expression and purification of the HpnC, HpnD, and HpnE enzymes from a bacterial host like E. coli.

Principle: The genes encoding HpnC, HpnD, and HpnE are cloned into expression vectors, transformed into E. coli, and protein expression is induced. The tagged proteins are then purified using affinity chromatography.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vectors with affinity tags (e.g., His-tag, GST-tag)

-

LB medium and appropriate antibiotics

-

Inducing agent (e.g., IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash buffer (lysis buffer with a slightly higher concentration of imidazole)

-

Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)

Procedure:

-

Cloning: Clone the hpnC, hpnD, and hpnE genes into compatible expression vectors. It may be advantageous to co-express them from a single polycistronic construct to promote complex formation.

-

Transformation: Transform the expression plasmids into a suitable E. coli expression strain.

-

Expression:

-

Grow the transformed E. coli in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Affinity Chromatography:

-

Load the cleared lysate onto an equilibrated affinity chromatography column.

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the tagged protein complex with elution buffer.

-

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the presence of all three proteins.

Conclusion

The biosynthesis of this compound in yeast and bacteria represents a fascinating area of metabolic diversity. While yeast utilizes the well-characterized MVA pathway, bacteria have evolved both a similar SQS-dependent mechanism and a unique three-enzyme HpnCDE system, often in conjunction with the MEP pathway for isoprenoid precursor synthesis. The detailed understanding of these pathways, supported by quantitative data and robust experimental protocols, is crucial for advancements in several fields. For drug development, the enzymes in these pathways, particularly those absent in humans like the MEP pathway enzymes, represent promising targets for novel antimicrobial agents. For researchers in synthetic biology and metabolic engineering, the knowledge of rate-limiting steps and regulatory mechanisms allows for the rational design of microbial cell factories for the high-level production of this compound and other valuable isoprenoids. This guide provides a solid foundation for these endeavors, compiling essential information for both fundamental research and applied biotechnology.

References

- 1. Regulation of HMG-CoA reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Modeling of Saccharomyces cerevisiae Central Carbon Metabolism: Achievements, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E. coli MEP synthase: steady-state kinetic analysis and substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological and Pharmacological Activities of Squalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene (C₃₀H₅₀) is a naturally occurring triterpene and a key intermediate in the biosynthesis of cholesterol in animals and phytosterols in plants.[1] Abundantly found in shark liver oil, it is also present in various plant sources such as olive oil, palm oil, and amaranth oil.[2][3] This guide provides an in-depth exploration of the multifaceted biological and pharmacological activities of this compound, including its potent antioxidant, anti-inflammatory, cardioprotective, and anticancer properties. Furthermore, it delves into the utility of this compound as a biocompatible vehicle for drug delivery and as an adjuvant in vaccine formulations. Detailed experimental protocols for assessing these activities are provided, alongside a comprehensive summary of quantitative data from preclinical studies. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mechanisms of action and its potential therapeutic applications.

Biological and Pharmacological Activities

This compound exhibits a wide spectrum of biological activities, primarily attributed to its unique chemical structure featuring six non-conjugated double bonds. This structure confers significant antioxidant properties and allows for its interaction with cellular membranes.[4]

Antioxidant Activity

This compound is a highly effective scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.[5] It is particularly efficient at quenching singlet oxygen and preventing lipid peroxidation at the skin surface, thereby mitigating damage from UV radiation. In vivo studies have demonstrated that this compound supplementation can reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

The antioxidant mechanism of this compound is also linked to the activation of the Keap1-Nrf2-ARE signaling pathway. Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response elements (ARE), leading to the expression of various cytoprotective genes.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects by modulating the activity of inflammatory cells and signaling pathways. It can suppress the over-activation of macrophages and neutrophils, key players in the inflammatory response. A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound has been shown to decrease the phosphorylation of the p65 subunit of NF-κB and increase the levels of IκBα, an inhibitor of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Cardioprotective Effects

The cardioprotective effects of this compound are attributed to its antioxidant and lipid-lowering properties. It has been shown to protect the myocardium from isoproterenol-induced injury in animal models. This compound supplementation can lead to a reduction in serum levels of total cholesterol, triglycerides, and LDL cholesterol, while increasing HDL cholesterol. Mechanistically, this compound is thought to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, through a negative feedback mechanism.

Anticancer Activity

This compound has shown promise as a chemopreventive and therapeutic agent against certain types of cancer. Its proposed anticancer mechanisms include the inhibition of Ras farnesylation, a critical step in the activation of the Ras oncoprotein which is implicated in tumorigenesis. Additionally, its antioxidant properties contribute to protecting cells from carcinogenic DNA damage. In vitro studies have demonstrated that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines.

Dermatological Benefits

As a major component of human sebum, this compound plays a crucial role in skin health. It acts as an emollient, hydrating the skin and improving its texture. Its antioxidant activity protects the skin from damage induced by UV radiation and other environmental stressors. This compound is non-comedogenic and possesses anti-inflammatory properties, making it beneficial for conditions like acne and eczema.

Role in Drug Delivery and Vaccine Adjuvants

This compound's biocompatibility and ability to form stable oil-in-water emulsions make it an excellent vehicle for drug delivery and a potent adjuvant in vaccines. This compound-based nanoemulsions can encapsulate lipophilic drugs, enhancing their solubility, bioavailability, and cellular uptake. In vaccines, this compound-containing adjuvants, such as MF59 and AS03, enhance the immune response to antigens by stimulating both innate and adaptive immunity.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies on the biological and pharmacological activities of this compound.

Table 1: Antioxidant Effects of this compound in Animal Models

| Animal Model | This compound Dosage | Duration | Key Findings | Reference(s) |

| Wistar rats (Isoprenaline-induced MI) | 2% in feed | 45 days | Significantly increased activities of SOD, CAT, GPx, and GST in heart tissue. | |

| Wistar rats (Cyclophosphamide-induced cardiotoxicity) | 35 mg/kg body weight (oral) | Not specified | Significantly increased GSH levels and decreased GPx activity. | |

| ApoA1- and ApoE-deficient mice | Not specified | Not specified | Significantly reduced ROS levels in isolated VLDL and HDL. | |

| Wistar rats | 2% in feed | 45 days | Significantly counteracted isoprenaline-induced lipid peroxidation in plasma and heart tissue. |

Table 2: Anti-inflammatory Effects of this compound

| Cell/Animal Model | This compound Concentration/Dosage | Key Findings | Reference(s) |

| Murine peritoneal macrophages (LPS-stimulated) | Not specified | Significant reduction in iNOS and COX-2 protein expression. | |

| Murine peritoneal macrophages (LPS-stimulated) | Not specified | Significant reduction of phosphorylated p65-NF-κB and increase in IκBα. | |

| THP-1 human monocytic cells (M1 proinflammatory macrophages) | 1 µM | Increased synthesis of anti-inflammatory cytokines (IL-10, IL-13, IL-4) and decreased proinflammatory signals (TNF-α, NF-κB). |

Table 3: Cardioprotective and Hypolipidemic Effects of this compound

| Animal Model | this compound Dosage | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Male albino rats (Isoprenaline-induced MI) | 2% in feed | 45 days | Significantly reduced isoprenaline-induced elevation in cholesterol, triglycerides, and free fatty acids in plasma and heart tissue. | | | Male albino rats (Isoprenaline-induced MI) | 2% in feed | 45 days | Reduced LDL cholesterol and increased HDL cholesterol in plasma. | | | Primary hypercholesterolemia patients | 860 mg/day | 20 weeks | Significantly decreased total cholesterol and LDL-C levels. | |

Table 4: Anticancer Effects of this compound in vitro

| Cell Line | This compound Concentration | Duration | Key Findings | Reference(s) |

| Caco-2 (human colon carcinoma) | IC₅₀ of 140 µg/mL (PLGA encapsulated) | 72 hours | Induced apoptosis and cell cycle arrest at the G1 phase. | |

| AGS (human gastric adenocarcinoma) | 50 µg/mL | 24 hours | Induced apoptosis, mitochondrial depolarization, and DNA fragmentation. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of this compound.

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

This compound standards of varying concentrations

-

Methanol (as blank)

-

Ascorbic acid (as a positive control)

-

-

Procedure:

-

Prepare a series of this compound solutions of different concentrations in methanol.

-

In a 96-well microplate, add 20 µL of each this compound solution or control to 180 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

Lipid Peroxidation Assessment: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation.

-

Reagents:

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Trichloroacetic acid (TCA) solution (15% w/v)

-

Butylated hydroxytoluene (BHT) solution (4% in ethanol)

-

Tissue homogenate or plasma sample

-

MDA standard solutions

-

-

Procedure:

-

To 100 µL of the sample (tissue homogenate or plasma), add 10 µL of BHT solution to prevent further oxidation.

-

Add 500 µL of TCA solution and vortex thoroughly.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and add 500 µL of TBA solution.

-

Incubate the mixture in a water bath at 95°C for 60 minutes.

-

Cool the tubes on ice and centrifuge at 10,000 x g for 5 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with MDA standards.

-

In Vivo Cardioprotective Activity: Isoprenaline-Induced Myocardial Infarction in Rats

This protocol describes the induction of myocardial infarction in rats to evaluate the cardioprotective effects of this compound.

-

Animals: Male Wistar rats (200-250 g)

-

Treatment:

-

Control Group: Receive standard diet and saline injections.

-

This compound Group: Receive a diet supplemented with 2% this compound for 45 days.

-

Isoprenaline Group: Receive standard diet and are injected subcutaneously with isoprenaline (85 mg/kg body weight) on two consecutive days (days 44 and 45).

-

This compound + Isoprenaline Group: Receive a diet supplemented with 2% this compound for 45 days and are injected with isoprenaline on days 44 and 45.

-

-

Procedure:

-

Acclimatize animals for one week before the experiment.

-

Administer the respective diets and treatments as described above.

-

24 hours after the last isoprenaline injection, anesthetize the rats and collect blood samples via cardiac puncture for biochemical analysis (e.g., cardiac troponins, creatine kinase-MB).

-

Euthanize the animals and excise the hearts for histopathological examination and measurement of antioxidant enzyme activities and lipid peroxidation.

-

Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Reagents:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

-

Cancer cell line of interest (e.g., Caco-2, AGS)

-

Complete cell culture medium

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (solubilized in a suitable solvent like DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activities of this compound.

Caption: Keap1-Nrf2-ARE signaling pathway activated by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Experimental workflow for assessing the cardioprotective effect of this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological and pharmacological activities. Its potent antioxidant and anti-inflammatory properties underpin its beneficial effects on cardiovascular health, skin, and its potential as an anticancer agent. The use of this compound in advanced drug delivery systems and as a vaccine adjuvant further highlights its versatility and therapeutic potential. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound. Further clinical trials are warranted to fully elucidate the efficacy and safety of this compound in various human conditions.

References

Natural sources and distribution of Squalene in plants

An In-depth Technical Guide to the Natural Sources and Distribution of Squalene in Plants

Introduction

This compound (C₃₀H₅₀) is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols, including cholesterol in animals and phytosterols in plants.[1][2][3] This highly unsaturated hydrocarbon is widely distributed in nature, found in varying concentrations in plants, animals, and microorganisms.[4][5] Due to its antioxidant, emollient, and potential chemopreventive properties, this compound is a highly valued compound in the pharmaceutical, cosmetic, and nutraceutical industries. Historically, the primary commercial source of this compound was the liver oil of deep-sea sharks, which raised significant sustainability and ethical concerns. This has driven a focused effort to identify and characterize viable plant-based sources of this compound. This guide provides a comprehensive overview of the natural sources and distribution of this compound in the plant kingdom, details its biosynthetic pathway, and outlines the experimental protocols for its extraction and quantification.

Natural Sources and Distribution of this compound in Plants

This compound is ubiquitous in the plant kingdom, though its concentration varies significantly depending on the species, cultivar, tissue type, and processing methods. The highest concentrations are typically found in the seed oils of specific plants. Among the most notable plant sources are amaranth, olive, rice bran, and wheat germ.

Amaranth (Amaranthus spp.) stands out as the richest known plant source of this compound, with its seed oil containing concentrations that can be several times higher than that of olive oil. Olive oil (Olea europaea), particularly extra virgin olive oil, is the most common commercial source of plant-derived this compound. The this compound content in olive oil is influenced by the olive variety, extraction technology, and level of refinement, with unrefined extra virgin oils containing significantly higher amounts.

Data Presentation: this compound Content in Various Plant Sources

The following table summarizes the quantitative data on this compound content from various plant sources, compiled from multiple studies.

| Plant Source | Plant Part/Product | This compound Concentration | Reference(s) |

| Amaranth (Amaranthus spp.) | Seed Oil | 3,600 - 8,000 mg/100g | |

| Wild Amaranth Seed Oil (A. dubius) | Up to 94,900 mg/100g (in refined oil) | ||

| Olive (Olea europaea) | Extra Virgin Olive Oil | 80 - 1,300 mg/100g | |

| Olive Oil (general) | 170 - 460 mg/100g | ||

| Rice (Oryza sativa) | Bran Oil | ~319 mg/100g | |

| Wheat (Triticum aestivum) | Germ Oil | High concentrations reported | |

| Grape (Vitis vinifera) | Seed Oil | 14.1 mg/100g | |

| Peanut (Arachis hypogaea) | Oil | 27.4 mg/100g | |

| Soybean (Glycine max) | Oil | 9.9 mg/100g | |

| Corn (Zea mays) | Oil | 27.4 mg/100g | |

| Hazelnut (Corylus avellana) | Oil | 27.9 mg/100g | |

| Tea (Camellia sinensis) | Leaves | 28.9 - 368.2 mg/100g (dry weight) | |

| Palm (Elaeis guineensis) | Oil | 25 - 54 mg/100g |

Biosynthesis of this compound in Plants

In plants, this compound is synthesized via the isoprenoid biosynthetic pathway. This pathway generates the fundamental five-carbon building blocks, isopentenyl diphosphate (IDP) and its isomer, dimethylallyl diphosphate (DMADP). Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

-

Formation of Farnesyl Diphosphate (FDP): Farnesyl diphosphate synthase (FDPS) catalyzes the sequential head-to-tail condensation of two molecules of IDP with one molecule of DMADP, resulting in the formation of the 15-carbon intermediate, farnesyl diphosphate (FDP).

-

This compound Synthesis: The final committed step in this compound biosynthesis is catalyzed by the enzyme this compound synthase (SQS). SQS is typically bound to the endoplasmic reticulum and facilitates the head-to-head condensation of two FDP molecules to form the 30-carbon, linear triterpene, this compound. This step represents a critical branch point, directing carbon flux specifically towards sterol and triterpenoid synthesis.

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound from plant matrices require robust and validated methodologies. The choice of method depends on the nature of the plant material, the concentration of this compound, and the available instrumentation.

Generalized Experimental Workflow

The overall process for analyzing this compound from plant sources involves sample preparation, extraction of lipids, an optional saponification step to concentrate the unsaponifiable fraction, and finally, chromatographic analysis for quantification.

Sample Preparation

-

Objective: To prepare the plant material for efficient lipid extraction.

-

Protocol:

-

Collect fresh plant material (e.g., seeds, leaves).

-

Dry the material to a constant weight to remove moisture, typically using a freeze-dryer or an oven at a low temperature (e.g., 40-60°C) to prevent degradation of lipids.

-

Grind the dried material into a fine, homogenous powder using a laboratory mill or grinder. This increases the surface area for solvent penetration.

-

Store the powdered sample in an airtight, dark container at low temperature (e.g., -20°C) until extraction.

-

Extraction Methods

The goal is to efficiently extract the total lipid fraction, which contains this compound, from the prepared plant matrix.

-

Method A: Soxhlet Extraction (Organic Solvent)

-

Principle: Continuous solid-liquid extraction using a volatile organic solvent. It is a thorough but time-consuming method.

-

Protocol:

-

Accurately weigh a known amount of the dried, powdered plant material (e.g., 10-20 g) and place it into a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent, typically n-hexane, which is effective for nonpolar lipids like this compound.

-

Assemble the Soxhlet apparatus and heat the solvent. The extraction is run for a specified period (e.g., 6-10 hours) until the solvent in the siphon tube runs clear.

-

After extraction, remove the solvent from the collected lipid extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

-

The resulting crude oil is weighed to determine the total lipid yield and stored for further analysis.

-

-

-

Method B: Supercritical Fluid Extraction (SFE)

-

Principle: Utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. SFE is known for its high selectivity, efficiency, and the absence of residual organic solvents.

-

Protocol:

-

Place a known weight of the prepared plant material into the extraction vessel of the SFE system.

-

Set the extraction parameters. Optimal conditions for this compound extraction from amaranth have been reported at temperatures of 40-50°C and pressures of 200-300 bar.

-

Pump supercritical CO₂ through the vessel. The extracted oil containing this compound is collected in a separator by depressurizing the fluid.

-

The yield of this compound can be higher and the extract purer compared to solvent extraction.

-

-

Saponification and Purification

-

Objective: To hydrolyze triglycerides (the main component of oils) and separate the unsaponifiable matter, which concentrates the this compound. This step is crucial for materials with high oil content but may not be essential for low-oil tissues like tea leaves.

-

Protocol:

-

Dissolve a known amount of the extracted oil (e.g., 1 g) in an ethanolic potassium hydroxide (KOH) solution (e.g., 12% KOH in 95% ethanol).

-

Heat the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 60-90 minutes) with occasional swirling to complete the saponification reaction.

-

After cooling to room temperature, transfer the solution to a separatory funnel.

-

Add distilled water and an immiscible organic solvent (e.g., n-hexane or diethyl ether) to perform a liquid-liquid extraction of the unsaponifiable components.

-

Shake the funnel vigorously and allow the layers to separate. Collect the upper organic layer containing this compound.

-

Repeat the extraction of the aqueous layer two more times to ensure complete recovery.

-

Combine the organic extracts, wash with distilled water to remove residual soap and alkali, and then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the concentrated unsaponifiable fraction rich in this compound.

-

Quantification Methods

-

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: Separates volatile compounds in the gas phase, which are then ionized and detected based on their mass-to-charge ratio, providing both qualitative and quantitative information.

-

Protocol:

-

Sample Preparation: Dissolve a precise amount of the unsaponifiable fraction or crude oil in a suitable solvent (e.g., hexane). An internal standard (e.g., squalane) is often added for accurate quantification.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Split/splitless injector, temperature set at e.g., 280°C.

-

Oven Program: A temperature gradient is used, for example, starting at 150°C, holding for 1 min, then ramping to 300°C at 10°C/min, and holding for 10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Quantification: Identify the this compound peak by its retention time and mass spectrum compared to a pure standard. Quantify using a calibration curve constructed from standard solutions of known concentrations.

-

-

-

Method B: High-Performance Liquid Chromatography (HPLC)

-

Principle: Separates compounds in a liquid phase based on their affinity for a stationary phase. It is suitable for analyzing thermally labile compounds.

-

Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm membrane filter.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic mobile phase such as acetone/acetonitrile (70:30, v/v) or methanol/isopropanol mixtures can be effective.

-

Flow Rate: Typically 1.0 - 1.2 mL/min.

-

Detector: A UV detector set at a wavelength of 210-220 nm or a Diode Array Detector (DAD) for spectral confirmation.

-

-

Quantification: Identify the this compound peak by comparing its retention time with that of a standard. Quantification is performed by creating a calibration curve of peak area versus the concentration of standard solutions.

-

-

References

The Pivotal Role of Squalene: A Precursor to Sterols and Hopanoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene, a 30-carbon isoprenoid, represents a critical branch point in the biosynthesis of a diverse array of cyclic triterpenoids that play fundamental roles in the structure and function of cellular membranes. In eukaryotes, this compound is the obligate precursor to sterols, such as cholesterol in animals and phytosterols in plants. This process is initiated by an oxygen-dependent cyclization. Conversely, in many bacteria, this compound undergoes an oxygen-independent cyclization to form hopanoids, which are considered bacterial surrogates of sterols. This technical guide provides a comprehensive overview of the biochemical pathways, key enzymatic players, and regulatory mechanisms governing the transformation of this compound into these two vital classes of molecules. Detailed experimental protocols for the analysis of these pathways and quantitative data on key parameters are presented to facilitate further research and drug development efforts targeting these essential metabolic routes.

Introduction

The evolution of cellular life necessitated the development of sophisticated membrane systems to compartmentalize cellular processes and regulate the passage of molecules. The fluidity and permeability of these membranes are finely tuned by the incorporation of rigid, planar molecules. In eukaryotes, this role is primarily fulfilled by sterols, while in many prokaryotes, hopanoids serve a similar function[1][2]. Both of these crucial classes of molecules share a common biosynthetic origin, diverging from the linear triterpene, this compound[3][4].

The biosynthesis of sterols from this compound is an oxygen-dependent process, a key evolutionary distinction from the anaerobic cyclization of this compound to hopanoids[4]. This divergence has significant implications for the evolution of life and presents distinct metabolic pathways that can be targeted for therapeutic intervention. Understanding the intricate details of these pathways, the enzymes that catalyze each step, and the mechanisms that regulate their activity is paramount for researchers in fields ranging from microbiology and cell biology to drug development.

This guide will delve into the core biochemical transformations of this compound, presenting a detailed comparison of the sterol and hopanoid biosynthetic pathways. It will provide quantitative data where available, detailed experimental methodologies for studying these processes, and visual representations of the key pathways and workflows to provide a comprehensive resource for the scientific community.

Biosynthesis of this compound

This compound itself is synthesized from two molecules of farnesyl pyrophosphate (FPP) in a head-to-head condensation reaction. In eukaryotes and some bacteria, this reaction is catalyzed by a single enzyme, this compound synthase (SQS). However, a distinct, three-enzyme pathway involving HpnC, HpnD, and HpnE has been identified in many hopanoid-producing bacteria.

The Sterol Biosynthetic Pathway: An Oxygen-Dependent Cyclization

The conversion of this compound to sterols is a multi-step process that is initiated by the introduction of molecular oxygen.

Key Enzymes

-

This compound Monooxygenase (this compound Epoxidase): This enzyme catalyzes the first oxygen-dependent step, the epoxidation of this compound to 2,3-oxidothis compound. This is a rate-limiting step in cholesterol biosynthesis.

-

Oxidothis compound Cyclase (OSC): This enzyme catalyzes the cyclization of 2,3-oxidothis compound to the first cyclic precursor of sterols. In animals and fungi, the product is lanosterol, while in plants, it is cycloartenol.

The Cyclization Cascade

The OSC-catalyzed reaction is one of the most complex enzymatic reactions known, involving a series of concerted protonation, cyclization, and rearrangement steps to form the characteristic four-ring sterol nucleus.

The Hopanoid Biosynthetic Pathway: An Oxygen-Independent Cyclization

In contrast to sterol synthesis, the formation of hopanoids from this compound does not require molecular oxygen, reflecting its ancient evolutionary origins.

Key Enzyme

-

This compound-Hopene Cyclase (SHC): This enzyme directly protonates and cyclizes this compound to form the pentacyclic hopene core. The reaction proceeds through a series of carbocationic intermediates, ultimately leading to the formation of hopene or hopanol.

The Cyclization Cascade

Similar to OSCs, SHCs orchestrate a complex series of bond formations to generate the five-ring hopanoid structure in a single enzymatic step.

Data Presentation

Quantitative Data on this compound Conversion and Cellular Concentrations

| Parameter | Organism/Cell Type | Value | Reference |

| This compound to Hopene Conversion Yield | Streptomyces albolongus (in vitro, optimized) | Up to 99% | |

| Total Hopanoid Content | Zymomonas mobilis | ~30 mg/g (dry cell weight) | |

| Cholesterol Concentration (Inner Plasma Membrane) | HeLa cells | 2.1 - 3.4 mol% | |

| Cholesterol Concentration (Inner Plasma Membrane) | HEK293 cells | 2.1 - 3.4 mol% | |

| Cholesterol Concentration (Inner Plasma Membrane) | MA-10 cells | 8.1 ± 1.0 mol% | |

| Free Cholesterol Content | Various mammalian cell lines | Correlated with heat sensitivity | |

| Diplopterol Cellular Content | Methylobacterium extorquens | Relative to major lipid classes |

Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km | Vmax | kcat | Reference |

| This compound Monooxygenase | Homo sapiens | This compound | 2.9 µM | - | - | |

| Oxidothis compound-Lanosterol Cyclase | Rat Liver (microsomal) | 2,3(S):22(S),23-dioxidothis compound | Higher specificity (V/Km) than for 2,3(S)-oxidothis compound | - | - | |

| This compound-Hopene Cyclase (Engineered) | Alicyclobacillus acidocaldarius | (-)-Ambroxide precursor | - | - | 372.5 mM*min-1 (kcat/KM) |

Experimental Protocols

Lipid Extraction

-

Cell Harvesting: Wash cultured cells with phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.

-

Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (typically 1:2 v/v).

-

Phase Separation: Add chloroform and a saline solution (e.g., PBS or water) to induce phase separation.

-

Collection of Organic Phase: The lower, organic phase containing the lipids is carefully collected.

-

Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract can be stored at -20°C or below.

-

Cell Harvesting: Harvest bacterial cells by centrifugation.

-

Lysis and Extraction: Resuspend the bacterial pellet in a chloroform:methanol mixture (e.g., 2:1 v/v). The mixture is agitated (e.g., by vortexing or sonication) to ensure efficient extraction.

-

Phase Separation: Add water or a buffer to the mixture to induce phase separation.

-

Collection of Organic Phase: The lower, organic phase containing the hopanoids is collected.

-

Drying and Storage: The solvent is evaporated, and the lipid extract is stored for further analysis.

Enzyme Assays

-

Preparation of Cell Lysate: Prepare a cell-free extract from an organism expressing the OSC of interest (e.g., E. coli or yeast).

-

Substrate Preparation: Prepare a solution of the substrate, 2,3-oxidothis compound, typically solubilized with a detergent like Triton X-100.

-

Enzyme Reaction: Incubate the cell-free extract with the substrate solution at an optimal temperature and pH for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction (e.g., by adding a strong base) and extract the lipids using an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracted lipids by GC-MS or LC-MS to identify and quantify the cyclized product (lanosterol or cycloartenol). A detailed protocol for a cell-free OSC assay using L. donovani membranes involves incubation with 2,3-oxidothis compound at 37°C for 24 hours, followed by sterol extraction and analysis by TLC. An in vitro assay for the OSC from Saprolegnia parasitica involves incubating the purified recombinant protein with 2,3-oxidothis compound in a phosphate buffer at 25°C for 24 hours, followed by sterol extraction, silylation, and GC-MS analysis.

-

Enzyme Preparation: Use either purified SHC or a cell-free extract from a bacterial strain overexpressing the enzyme.

-

Substrate Emulsification: Emulsify the substrate, this compound, in a buffer containing a detergent (e.g., Triton X-100) to ensure its availability to the enzyme.

-

Enzyme Reaction: Incubate the enzyme preparation with the emulsified this compound at the optimal temperature and pH.

-

Extraction: Extract the products (hopene and/or hopanol) from the reaction mixture using an organic solvent like hexane.

-

Analysis: Analyze the extracted products by GC-MS. For the SHC from Alicyclobacillus acidocaldarius, cell extracts or purified enzyme are used for the activity assay as the outer membrane of the expression host (E. coli) is impermeable to this compound.

Quantification of Sterols and Hopanoids

-

Derivatization: Sterols are often derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis. This involves incubating the dried lipid extract with a silylating agent at an elevated temperature (e.g., 70°C for 3 hours).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the different sterols. A typical temperature program involves an initial hold followed by a gradual increase in temperature to elute the compounds.

-

MS Detection: The separated sterols are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity.

-

Sample Preparation: Hopanoid extracts can be analyzed directly or after derivatization (e.g., acetylation).

-

LC Separation: The sample is injected into a liquid chromatograph, and hopanoids are separated on a reverse-phase column (e.g., C18) using a gradient of solvents (e.g., methanol/water or acetonitrile/isopropanol).

-

MS/MS Detection: The separated hopanoids are detected by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is a common acquisition mode for quantifying specific hopanoids with high sensitivity and selectivity.

Mandatory Visualizations

Biosynthetic Pathways

Caption: Divergent fates of this compound into sterol and hopanoid biosynthetic pathways.

Experimental Workflow for Sterol Analysis

Caption: A typical experimental workflow for the analysis of sterols from mammalian cells.

Experimental Workflow for Hopanoid Analysis

Caption: A streamlined workflow for the analysis of hopanoids from bacterial cultures.

Conclusion

This compound stands as a central metabolic hub, directing carbon flux towards the synthesis of structurally and functionally diverse cyclic triterpenoids. The oxygen-dependent pathway to sterols in eukaryotes and the anaerobic route to hopanoids in bacteria highlight a fundamental divergence in membrane evolution. A thorough understanding of these pathways, their enzymatic machinery, and regulatory networks is crucial for advancing our knowledge of cell biology, evolution, and for the development of novel therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers to explore these fascinating and vital biochemical processes. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the detailed kinetic parameters of the key enzymes and the intricate regulatory mechanisms that govern the metabolic fate of this compound.

References

Physicochemical Properties of Squalene: An In-depth Technical Guide for Formulation Studies

For Researchers, Scientists, and Drug Development Professionals